molecular formula C12H14FNO5S B5611103 methyl 4-fluoro-3-(4-morpholinylsulfonyl)benzoate

methyl 4-fluoro-3-(4-morpholinylsulfonyl)benzoate

Cat. No. B5611103
M. Wt: 303.31 g/mol
InChI Key: YEWFMQPTEIBRFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 4-fluoro-3-(4-morpholinylsulfonyl)benzoate involves complex chemical reactions. For example, reactions of 1,3,5-tris(fluorosulfonyl)benzene with nucleophilic reagents have been explored, indicating the potential pathways for synthesizing related sulfonamide compounds through selective fluorine atom substitution (Kamoshenkova & Boiko, 2010). Furthermore, the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines presents a green, one-pot procedure highlighting a method that could be adapted for related compounds (Nematollahi & Esmaili, 2010).

Molecular Structure Analysis

Molecular structure analysis is crucial in understanding the behavior and reactivity of chemical compounds. X-ray crystallography, spectroscopic methods, and computational studies such as density functional theory (DFT) are commonly used. For instance, the crystal structure and DFT study of closely related compounds provide insights into their molecular geometry, stability, and intermolecular interactions (Huang et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of this compound and related compounds depends on their functional groups. For example, the sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline, an important intermediate, have shown promising antimicrobial activity, demonstrating the chemical versatility and potential biological significance of these compounds (Janakiramudu et al., 2017).

Physical Properties Analysis

The physical properties of chemical compounds, including melting point, solubility, and crystalline structure, are essential for their characterization and application. The crystal structure analyses often reveal the molecular conformation and packing in the solid state, which can significantly influence the physical properties. For compounds similar to this compound, studies have shown diverse molecular conformations and interactions within the crystal lattice (Choi et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the formation of derivatives, are fundamental for understanding the applications and handling of the compound. Investigations into the reactivity of fluorosulfonyl and morpholinylsulfonyl groups have provided valuable information on the synthesis and potential applications of related compounds (Kamoshenkova & Boiko, 2010); (Nematollahi & Esmaili, 2010).

properties

IUPAC Name

methyl 4-fluoro-3-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO5S/c1-18-12(15)9-2-3-10(13)11(8-9)20(16,17)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWFMQPTEIBRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Fluoro-3-(morpholinosulfonyl)benzoic acid (50 mg, 0.173 mmol) was refluxed overnight in the presence of concentrated sulfuric acid (1.117 mg, 8.64 μmol) in methanol (8 mL) at 70° C. The reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum and compound was purified by column chromatography affording the title compound (20 mg). 1H NMR (400 MHz, CD3OD): δ 8.42 (dd, 1H, J=2.0 & 6.4 Hz), 8.33 (m, 1H), 7.49 (t, 1H, J=8.8 Hz), 3.94 (s, 3H), 3.71 (m, 4H), 3.16 (m, 4H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1.117 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

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